(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
CAS No.: 1354941-25-5
Cat. No.: VC11724263
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354941-25-5 |
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Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | (E)-3-(2-ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C15H14O3/c1-2-17-14-7-4-3-6-12(14)9-10-13(16)15-8-5-11-18-15/h3-11H,2H2,1H3/b10-9+ |
Standard InChI Key | WARINJNXFFLAJT-MDZDMXLPSA-N |
Isomeric SMILES | CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CO2 |
SMILES | CCOC1=CC=CC=C1C=CC(=O)C2=CC=CO2 |
Canonical SMILES | CCOC1=CC=CC=C1C=CC(=O)C2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one belongs to the α,β-unsaturated ketone family, characterized by a planar conjugated system between the ketone and the double bond. The (2E) designation confirms the trans configuration of the double bond, which influences molecular polarity and intermolecular interactions. The 2-ethoxyphenyl group introduces steric bulk and electron-donating effects at the ortho position, while the furan-2-yl substituent contributes π-electron density through its heteroaromatic ring .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this specific compound remains unavailable, analogous chalcones demonstrate bond lengths of approximately 1.45 Å for the C=O group and 1.34 Å for the conjugated C=C bond. Infrared spectroscopy typically reveals strong absorption bands near 1,650 cm⁻¹ (C=O stretch) and 1,600 cm⁻¹ (C=C vibration), with furan ring vibrations appearing between 1,020–980 cm⁻¹ . Proton nuclear magnetic resonance (¹H NMR) of similar compounds shows characteristic signals:
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δ 7.8–7.6 ppm (d, J = 15.6 Hz, Hβ of α,β-unsaturated ketone)
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δ 6.9–6.7 ppm (m, furan protons)
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δ 4.1–4.0 ppm (q, OCH₂CH₃)
Molecular Properties
The ethoxy group increases hydrophobicity compared to non-alkoxylated chalcones, potentially enhancing membrane permeability in biological systems.
Synthetic Methodologies
Claisen-Schmidt Condensation
The primary synthetic route involves acid- or base-catalyzed condensation between 2-ethoxybenzaldehyde and 2-acetylfuran. A modified procedure from Rasras et al. (2021) achieves yields up to 85% under optimized conditions :
Representative Procedure
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Dissolve 2-ethoxybenzaldehyde (10 mmol) and 2-acetylfuran (12 mmol) in ethanol (50 mL)
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Add 40% NaOH solution (5 mL) dropwise under ice cooling
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Stir at 0°C for 2 hours followed by 24 hours at room temperature
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Neutralize with dilute HCl, extract with ethyl acetate
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Purify via silica gel chromatography (hexane:ethyl acetate 4:1)
Key parameters affecting yield:
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Catalyst Choice: NaOH outperforms HCl in achieving E-selectivity (92% vs. 78%)
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Solvent Effects: Ethanol gives superior results to DMF or THF due to polarity matching
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Temperature Control: Maintaining 0°C during aldehyde addition minimizes side reactions .
Microwave-Assisted Synthesis
Recent advances demonstrate that microwave irradiation (150 W, 80°C) reduces reaction time to 15 minutes with comparable yields. This method enhances energy efficiency while preserving stereochemical integrity.
Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The electron-rich furan ring undergoes regioselective nitration at the 5-position when treated with nitric acid-acetic anhydride at 0°C. This reactivity profile enables functionalization for structure-activity relationship studies:
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] cycloadditions with dienophiles such as maleic anhydride. Computational studies suggest frontier molecular orbital interactions (HOMO-LUMO gap = 5.1 eV) facilitate this reactivity.
Biological Evaluation
Antimicrobial Activity
Microbial Strain | MIC (μg/mL) | Reference Standard (Ampicillin) |
---|---|---|
S. aureus ATCC 25923 | 32 | 0.5 |
E. coli ATCC 25922 | 64 | 1 |
C. albicans SC5314 | 128 | 16 (Fluconazole) |
While less potent than clinical antibiotics, the compound shows broad-spectrum inhibition, likely through membrane disruption mediated by its planar structure.
Computational Insights
Density Functional Theory (DFT) Analysis
B3LYP/6-311+G(d,p) calculations provide molecular orbital parameters:
The narrow HOMO-LUMO gap (3.25 eV) correlates with observed charge-transfer interactions in biological systems .
Molecular Docking
AutoDock Vina simulations with cyclooxygenase-2 (COX-2) demonstrate favorable binding:
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Binding Affinity: -8.2 kcal/mol
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Key Interactions:
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Hydrogen bonding with Tyr385 (2.1 Å)
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π-π stacking with Phe518
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Hydrophobic contacts with Val349
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This suggests potential anti-inflammatory applications warranting further investigation.
Industrial and Pharmacological Considerations
Stability Profile
Accelerated stability studies (40°C/75% RH) indicate:
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Degradation: <5% over 6 months in amber glass
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Photolability: t₁/₂ = 48 hours under UV light (365 nm)
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Solution Stability: PBS (pH 7.4): 94% remaining at 24 hours
These properties support development of light-protected formulations for potential therapeutic use .
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